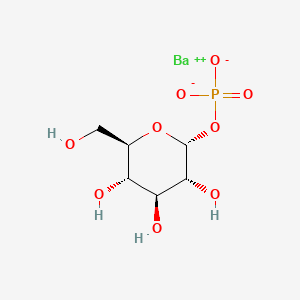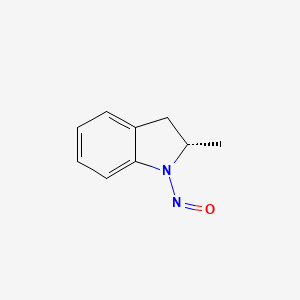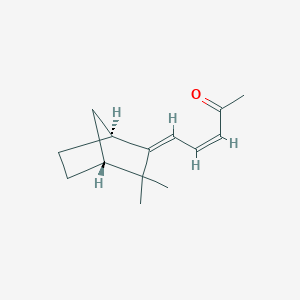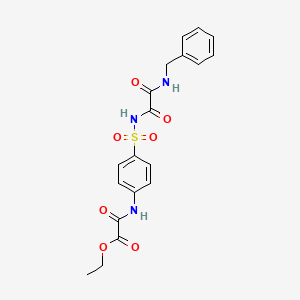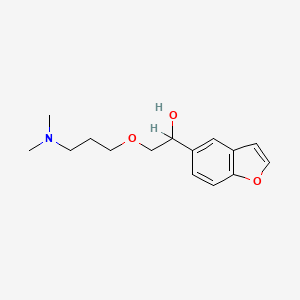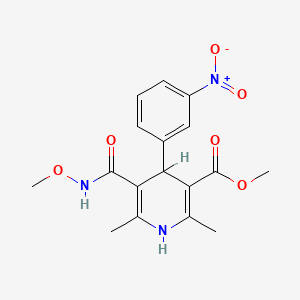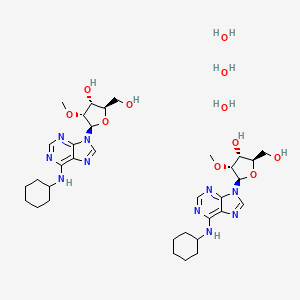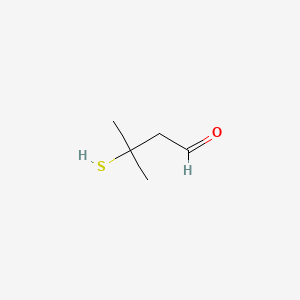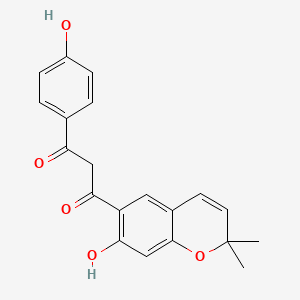
Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- is an organic compound belonging to the class of benzophenones These compounds are characterized by a ketone group attached to two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- typically involves the reaction of 3-nitrobenzoyl chloride with 4-(beta-D-xylopyranosyloxy)phenyl magnesium bromide. The reaction is carried out in an anhydrous environment, often using a solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would follow similar principles as laboratory synthesis, with additional steps for purification and quality control to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ketone group can be reduced to an alcohol using reagents like sodium borohydride (NaBH4).
Substitution: The xylopyranosyloxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Reduction: 3-amino-4-(beta-D-xylopyranosyloxy)phenylmethanol.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Applications De Recherche Scientifique
Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbers or photoinitiators.
Mécanisme D'action
The mechanism of action of Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the xylopyranosyloxy group can interact with carbohydrate-binding proteins. These interactions can modulate various biological pathways, making the compound of interest in drug development and biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanone, (4-nitrophenyl)phenyl-: Similar structure but lacks the xylopyranosyloxy group.
(3-Nitrophenyl)(phenyl)methanone: Similar structure but lacks the xylopyranosyloxy group.
Methanone, (4-aminophenyl)phenyl-: Similar structure but has an amino group instead of a nitro group.
Uniqueness
Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- is unique due to the presence of both a nitrophenyl group and a xylopyranosyloxy group. This combination allows for unique chemical reactivity and potential biological interactions, distinguishing it from other benzophenones.
Propriétés
Numéro CAS |
83354-70-5 |
|---|---|
Formule moléculaire |
C18H17NO8 |
Poids moléculaire |
375.3 g/mol |
Nom IUPAC |
(3-nitrophenyl)-[4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C18H17NO8/c20-14-9-26-18(17(23)16(14)22)27-13-6-4-10(5-7-13)15(21)11-2-1-3-12(8-11)19(24)25/h1-8,14,16-18,20,22-23H,9H2/t14-,16+,17-,18+/m1/s1 |
Clé InChI |
ONHOLJPOJQJRQG-SPUZQDLCSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


